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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzamide

Cat. No.: B3417610

Introduction

2-Hydroxy-3-iodobenzamide is a halogenated aromatic compound of interest in medicinal
chemistry and drug development.[1][2] Its structure, featuring a benzamide core with hydroxyl
and iodo substituents, presents a unique electronic and steric profile that can influence its
biological activity. A thorough characterization of its chemical structure is paramount for its
application in research and development. This technical guide provides an in-depth overview of
the spectroscopic and spectrometric data for 2-Hydroxy-3-iodobenzamide, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The
information presented herein is intended for researchers, scientists, and professionals in the
field of drug development.

While specific, experimentally-derived spectral data is not widely published, this guide compiles
predicted data based on the analysis of related structures and computational models.

Molecular Structure and Properties

e Molecular Formula: C7HeINO2[2][3]
e Molecular Weight: 263.03 g/mol [2][3]

» Monoisotopic Mass: 262.94433 Da[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. For 2-Hydroxy-3-iodobenzamide, both *H and 13C NMR provide
critical information for structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Hydroxy-3-iodobenzamide is expected to exhibit distinct signals
for the aromatic, amide, and hydroxyl protons. The aromatic region will likely show a
characteristic pattern for the three adjacent protons on the benzene ring.[1] Due to
intramolecular hydrogen bonding with the adjacent amide carbonyl group, the hydroxyl (-OH)
proton is anticipated to appear as a broad singlet at a downfield chemical shift.[1] The two
amide (-NH2) protons may present as two separate signals due to restricted rotation around the
C-N bond, or as a single broad signal.[1]

Table 1: Predicted *H NMR Chemical Shifts for 2-Hydroxy-3-iodobenzamide

Predicted Chemical Lo
Proton Type . Multiplicity Notes
Shift (0, ppm)

The precise shifts and
coupling patterns

Aromatic (H-4, H-5, H-
6.5-8.0 m depend on the

6)
electronic effects of

the substituents.

Chemical shift and
peak shape are
dependent on solvent,
Amide (-NH2) Variable brs concentration, and
temperature. May
appear as two distinct

signals.

The significant

) downfield shift is
Downfield (e.g., >10 L
Hydroxyl (-OH) ) brs indicative of strong
m
PP intramolecular

hydrogen bonding.
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m = multiplet, br s = broad singlet

3C NMR Spectroscopy

The 3C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven
carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically the
most downfield signal. The carbon atoms directly bonded to the iodine and oxygen atoms will
also exhibit significant chemical shifts due to the electronic and heavy atom effects of these
substituents.[1]

Table 2: Predicted 13C NMR Chemical Shifts for 2-Hydroxy-3-iodobenzamide

Predicted Chemical Shift
Carbon Type Notes

(3, ppm)

Typically the most downfield
Carbonyl (C=0) 160 - 180 T
signal in the spectrum.

The specific chemical shifts

are influenced by the iodo and
Aromatic (C-1 to C-6) 110 - 160 hydroxyl substituents. The

carbon bearing the iodine (C-

3) will be significantly affected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Hydroxy-3-iodobenzamide will be characterized by absorptions corresponding
to the O-H, N-H, C=0, and aromatic C-H and C=C bonds. The intramolecular hydrogen bond
between the hydroxyl group and the amide carbonyl is expected to influence the position and
shape of the O-H and C=0 stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for 2-Hydroxy-3-iodobenzamide
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Predicted
Functional Group Vibrational Mode Wavenumber Notes
(cm™)
Broadening is
Phenolic Hydroxyl O-H Stretch ~3200 (broad) indicative of hydrogen

bonding.

Position and number
3400 - 3100 (one or of bands can indicate

Amide N-H Stretch
two bands) the degree of
hydrogen bonding.
The frequency is
] ) lowered by

Amide C=0 Stretch (Amide I) 1680 - 1630 ] )
conjugation and
hydrogen bonding.

Amide N-H Bend (Amide II) 1640 - 1550

o A series of bands is

Aromatic Ring C=C Stretch 1600 - 1450
expected.

Aromatic Ring C-H Stretch 3100 - 3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with
high accuracy, allowing for the confirmation of the molecular formula.[1]

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-3-iodobenzamide
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lon Type Adduct Predicted m/z
Molecular lon [M]* 262.9438
Protonated Molecule [M+H]* 263.9516
Sodiated Molecule [M+Na]* 285.9336
Deprotonated Molecule [M-H]~ 261.9371

m/z = mass-to-charge ratio

Experimental Protocols

The following are general experimental protocols for the spectroscopic and spectrometric
analysis of a compound like 2-Hydroxy-3-iodobenzamide.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-3-iodobenzamide in a
suitable deuterated solvent (e.g., DMSO-de or CDCIs) in an NMR tube.

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
o The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).
e 13C NMR Acquisition:
o Use proton decoupling to simplify the spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.
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o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.qg.,
NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and
press it into a transparent disk.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm™1).

o Data Processing: The resulting interferogram is converted to a spectrum by a Fourier
transform.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition:
o Introduce the sample into the ion source.

o Acquire the mass spectrum in both positive and negative ion modes to observe different
adducts.

o For high-resolution mass spectrometry (HRMS), use a high-resolution instrument like a
Time-of-Flight (TOF) or Orbitrap mass analyzer.

» Data Analysis: Determine the m/z values of the observed ions and compare them with the
predicted values.
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Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Analysis of 2-Hydroxy-3-iodobenzamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 2-
Hydroxy-3-iodobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3417610#spectroscopic-data-nmr-ir-mass-spec-
for-2-hydroxy-3-iodobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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